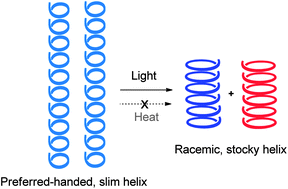Photo-induced helix–helix transition of a polystyrene derivative†
Polymer Chemistry Pub Date: 2013-11-19 DOI: 10.1039/C3PY01492D
Abstract
Poly(2,5-bis[4-((S)-2-methylbutyloxy)phenyl]styrene) having a helical conformation underwent helix–helix transition upon photo-irradiation. Conformational transition can significantly alter polymer properties, and so far thermal stereomutation has been studied. However, as for photo-induced mutation, only helix–helix transition (irreversible CD-active to CD-silent helix transition) of a polyacrylate has been explored. Here, we present mutation of the polystyrene derivative. Chiroptical, viscometric, and vibrational spectroscopic analyses indicated the polymer mutated from an optically active helix to another optically inactive helix with a different shape.


Recommended Literature
- [1] Xeno nucleic acids (XNAs) having non-ribose scaffolds with unique supramolecular properties
- [2] Inside front cover
- [3] Synergistic effect of the composite films formed by zeolitic imidazolate framework 8 (ZIF-8) and porous nickel films for enhanced amperometric sensing of hydrazine†
- [4] Syntheses, crystal structures and magnetic properties of a novel family of penta-manganese complexes derived from an assembly system containing polydentate hydroxy-rich Schiff-base ligands†
- [5] Interaction of a solid supported liquid-crystalline phospholipidmembrane with physical vapor deposited metal atoms†
- [6] Nano-evolution and protein-based enzymatic evolution predicts novel types of natural product nanozymes of traditional Chinese medicine: cases of herbzymes of Taishan-Huangjing (Rhizoma polygonati) and Goji (Lycium chinense)†
- [7] Baicalin ameliorates Mycoplasma gallisepticum-induced inflammatory injury in the chicken lung through regulating the intestinal microbiota and phenylalanine metabolism
- [8] A novel high hydrothermal stability amino-functionalized stationary phase prepared by a vapour deposition method
- [9] Dielectric response and anhydrous proton conductivity in a chiral framework containing a non-polar molecular rotor†
- [10] Mechanical strain effects on black phosphorus nanoresonators

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 3160-91-6
-
N-(2-Cyanoethyl)-N-methylaniline
CAS no.: 94-34-8
-
CAS no.: 350-03-8
-
CAS no.: 3011-34-5
-
5-Fluoro-2-nitrobenzotrifluoride
CAS no.: 393-09-9
-
CAS no.: 3138-90-7
-
CAS no.: 465-39-4









